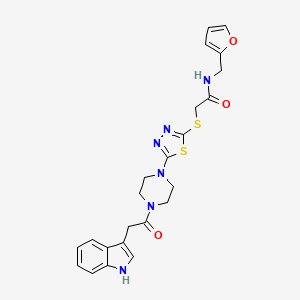

2-((5-(4-(2-(1H-インドール-3-イル)アセチル)ピペラジン-1-イル)-1,3,4-チアゾール-2-イル)チオ)-N-(フラン-2-イルメチル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

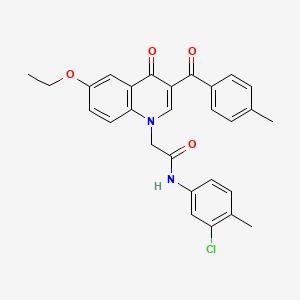

2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H24N6O3S2 and its molecular weight is 496.6. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2型糖尿病に対するα-グルコシダーゼ阻害

背景: 2型糖尿病は、インスリン分泌の欠陥またはインスリン作用の障害に起因する慢性的高血糖を特徴とする代謝性疾患です。糖尿病の治療では、血糖値の管理が不可欠です。α-グルコシダーゼを含む炭水化物加水分解酵素は、オリゴ糖と二糖をα-グルコースに分解することによって血糖値を調節する上で重要な役割を果たします。

化合物の活性: 問題の化合物は、インドリル-1,2,4-オキサジアゾール誘導体のクラスに属します。これらの化合物は、非競合的α-グルコシダーゼ阻害剤として合成され、評価されました。注目すべきは、これらの誘導体のほとんどは、参照薬であるアカルボースよりも優れた阻害活性を示しました。 その中でも、化合物35は阻害剤として最も高い効力を示しました .

メカニズム: 化合物35は、α-グルコシダーゼに対して非競合的阻害を及ぼします。動力学分析によって、この作用様式が確認されました。さらに、蛍光消光実験により、化合物35とα-グルコシダーゼとの直接結合が明らかになりました。重要なことに、選択された化合物は、ヒト正常肝細胞(LO2)または肝がん細胞(HepG2)の細胞生存率に悪影響を与えませんでした。したがって、この化合物のクラスは、2型糖尿病に対する新規薬剤の開発のための新しいケモタイプを提供します。

潜在的な抗炎症および抗菌特性

背景: インドール誘導体は、その多様な生物活性が研究されてきました。 この文脈では、化合物の3-(1H-インドール-5-イル)-1,2,4-オキサジアゾールコアは、潜在的な抗炎症および抗菌剤として以前に検討されています .

今後の研究: 有望な特性が示されたことから、さらなる研究では、化合物の抗炎症メカニズムと抗菌剤としての可能性を探索することができます。

胃腸運動の調節

トリプタミンと5-HTの放出: トリプタミンは、インドールの構造的に近い類似体であり、神経伝達物質としてセロトニン(5-HT)の放出を誘発して胃腸運動を調節します。 外因性トリプタミンは、5-HT4受容体に作用して近位結腸におけるアニオンと液体の分泌を増加させ、胃腸通過時間を加速させます .

その他の生物活性

特定の化合物の用途は十分に文書化されていますが、一般にインドール誘導体は、幅広い生物活性を示すことに注意する必要があります。これらには、抗がん、抗炎症、抗菌作用が含まれます。さらなる調査では、これらの追加の特性を探索することができます。

要約すると、化合物「2-((5-(4-(2-(1H-インドール-3-イル)アセチル)ピペラジン-1-イル)-1,3,4-チアゾール-2-イル)チオ)-N-(フラン-2-イルメチル)アセトアミド」は、糖尿病研究、抗炎症研究、および胃腸調節において有望です。 そのユニークな構造と潜在的な治療用途は、科学研究における継続的な探求に値します . さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!😊

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[5-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3S2/c30-20(25-14-17-4-3-11-32-17)15-33-23-27-26-22(34-23)29-9-7-28(8-10-29)21(31)12-16-13-24-19-6-2-1-5-18(16)19/h1-6,11,13,24H,7-10,12,14-15H2,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVFXRUGORUURT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/new.no-structure.jpg)

![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)

![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide](/img/structure/B2405884.png)

![3-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2405889.png)